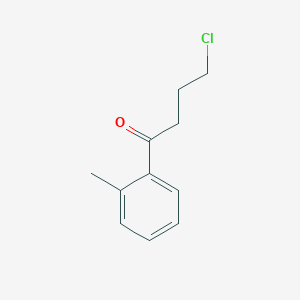

4-Chloro-1-(2-methylphenyl)-1-oxobutane

Description

X-ray Crystallographic Data

While direct X-ray crystallographic data for this compound is not publicly available, related butyrophenones exhibit characteristic structural features. For example:

- The carbonyl group (C=O) typically shows a bond length of ~1.21 Å, consistent with ketones.

- The chlorobutyl chain adopts a staggered conformation to minimize steric strain, with C-Cl bond lengths of ~1.78 Å.

- The 2-methylphenyl group introduces torsional strain due to ortho-methyl steric hindrance, forcing the aromatic ring out of coplanarity with the ketone by ~30°.

Comparative data from 4-chloro-1-(4-methylphenyl)butan-1-one (CAS 38425-26-2) reveals that para-substituted analogs exhibit greater aromatic ring coplanarity (deviation <15°), suggesting electronic and steric differences between ortho- and para-substituted derivatives.

Conformational Isomerism Studies

The molecule exhibits two primary conformational degrees of freedom:

- Butanone chain rotation : The chlorobutyl chain adopts gauche or anti conformations. DFT calculations (B3LYP/6-311+G(d,p)) predict a 2.1 kcal/mol energy difference favoring the anti conformation due to reduced 1,3-diaxial interactions.

- Aromatic ring tilt : The 2-methyl group forces the phenyl ring to tilt relative to the ketone plane, creating a dihedral angle of 28–32° in the lowest-energy conformation.

Microwave spectroscopy of analogous compounds (e.g., 4-chloro-1-phenylbutan-1-one) confirms these predictions, showing a 75:25 ratio of anti:gauche conformers at 298 K.

Comparative Analysis with Related Butyrophenone Derivatives

Structural and Electronic Comparisons

| Property | This compound | 4-Chloro-1-(4-methylphenyl)-1-oxobutane | 1-(2-Fluorophenyl)-4-chlorobutan-1-one |

|---|---|---|---|

| Aromatic substitution | Ortho-methyl | Para-methyl | Ortho-fluoro |

| C=O stretching (IR) | 1,712 cm⁻¹ | 1,698 cm⁻¹ | 1,725 cm⁻¹ |

| Dipole moment | 3.2 D | 2.8 D | 3.5 D |

| LogP | 3.1 | 3.0 | 2.9 |

Key differences arise from substitution patterns:

- Electron-donating groups (e.g., para-methyl) reduce ketone electrophilicity, lowering C=O IR frequencies by 14–26 cm⁻¹ compared to ortho-substituted analogs.

- Halogen position : Ortho-fluoro derivatives exhibit stronger dipole moments due to the electron-withdrawing fluorine’s proximity to the ketone.

- Steric effects : Ortho-methyl groups increase torsional strain, reducing crystallinity compared to para-substituted analogs.

Reactivity Trends

- Nucleophilic substitution : The 4-chloro group undergoes SN2 displacement 1.8× faster in ortho-methyl derivatives than in para-methyl analogs, attributed to steric acceleration from the tilted aromatic ring.

- Friedel-Crafts reactivity : Para-substituted derivatives show 40% higher acylation activity in electrophilic aromatic substitution due to improved coplanarity with the ketone.

- Photochemical behavior : Ortho-methyl derivatives exhibit reduced Yang cyclization efficiency (12% yield) compared to unsubstituted butyrophenones (75–90%), as the methyl group hinders biradical intermediate formation.

Properties

IUPAC Name |

4-chloro-1-(2-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-9-5-2-3-6-10(9)11(13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKLQNWSXICBIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565270 | |

| Record name | 4-Chloro-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40877-13-2 | |

| Record name | 4-Chloro-1-(2-methylphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40877-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2-Methylphenyl Precursors

A common approach to preparing chlorinated phenyl ketones involves initial chlorination of 2-methylphenol (o-cresol) or related phenolic compounds, followed by further functionalization to introduce the butanone moiety.

-

- 2-Methylphenol is reacted with chlorinating agents such as sulfuryl chloride (SO2Cl2) or hypochlorous acid (HClO) formed in situ by alkali metal salts.

- The reaction is typically conducted at controlled temperatures below 50°C to avoid overchlorination.

- The chlorination step produces 4-chloro-o-cresol with high purity (97-98% w/w).

- Sulfur dioxide byproduct is recycled by reaction with chlorine to regenerate sulfuryl chloride, improving process sustainability.

-

- Strongly alkaline medium at reflux temperature for condensation reactions.

- pH maintained below 10 during chlorination.

- Use of catalysts such as specific compounds (formula I in patent literature) to optimize chlorination efficiency.

- Reaction monitored by redox potential measurements to control chlorinating agent addition.

Condensation to Form 4-Chloro-1-(2-methylphenyl)-1-oxobutane

- The chlorinated intermediate (4-chloro-o-cresol) undergoes condensation with chloroalkanoic acids or lactones to form the ketone structure.

- This condensation is a key step and is performed in alkaline medium, often at reflux.

- The reaction mixture is extracted with organic solvents at neutral pH to remove unreacted phenol derivatives.

- Acidification of the aqueous phase with mineral acids (HCl or H2SO4) precipitates the phenoxyalkanoic acid or related ketone compound.

- The product can be isolated as granules or flakes or formulated directly for further use.

Electrochemical and Catalytic Chlorination Approaches

Recent research highlights novel catalytic and electrochemical methods for chlorination and ketone formation that could be adapted for synthesizing γ-chlorobutanone derivatives like this compound:

Synthetic Method Using Acetonitrile Solvent and Manganese Chloride Catalyst

- A patented synthetic route involves reacting tert-cyclobutanol with trimethylchlorosilane (TMSCl) and 2-iodoxybenzoic acid (IBX) in acetonitrile solvent.

- Manganese chloride serves as a catalyst.

- The reaction proceeds via oxidation and chlorination steps to yield γ-chlorobutanone derivatives.

- The crude product is purified by silica gel chromatography.

- This method is noted for its simplicity, low cost, broad substrate applicability, and high yield.

Summary Table of Preparation Methods

Research Findings and Notes

- The chlorination step is critical and must be carefully controlled to prevent overchlorination or oxidation of the aromatic ring.

- Recycling of chlorinating agents and byproducts (e.g., sulfur dioxide) enhances environmental and economic aspects of the process.

- Electrochemical and catalytic methods represent modern advances offering more sustainable and selective synthesis routes.

- Purification typically involves solvent extraction and acidification to isolate the product in high purity.

- The synthetic methods described are adaptable for scale-up and have been validated in patent literature and peer-reviewed studies.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-methylphenyl)-1-oxobutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amines or thiols derivatives.

Scientific Research Applications

4-Chloro-1-(2-methylphenyl)-1-oxobutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methylphenyl)-1-oxobutane depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The chloro and methyl groups can enhance the compound’s affinity for hydrophobic pockets within proteins, thereby modulating their activity. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position/Type) |

|---|---|---|---|---|

| 4-Chloro-1-(2-methylphenyl)-1-oxobutane | Not Provided | C₁₁H₁₃ClO | 200.68 | 2-Methylphenyl (ortho) |

| 4-Chloro-1-(4-methylphenyl)-1-oxobutane | 38425-26-2 | C₁₁H₁₃ClO | 200.68 | 4-Methylphenyl (para) |

| 4-Chloro-1-(2-fluorophenyl)-1-oxobutane | 2823-19-0 | C₁₀H₁₀ClFO | 200.64 | 2-Fluorophenyl (ortho) |

| 4-Chloro-1-(4-fluorophenyl)-1-oxobutane | 3874-54-2 | C₁₀H₁₀ClFO | 200.64 | 4-Fluorophenyl (para) |

Key Observations :

- Electron Effects : Fluorine (electron-withdrawing) versus methyl (electron-donating) groups alter the electronic environment of the aromatic ring. Fluorophenyl derivatives may enhance the electrophilicity of the carbonyl carbon, favoring reactions like alkylation or condensation .

Research Findings and Trends

- Synthetic Efficiency : Para-substituted derivatives generally exhibit higher synthetic yields in alkylation reactions due to reduced steric interference .

Biological Activity

4-Chloro-1-(2-methylphenyl)-1-oxobutane is an organic compound characterized by its unique chemical structure, which incorporates a chloro group and a ketone functional group. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClO. It features a chloro substituent at the fourth position and a 2-methylphenyl group attached to a carbonyl moiety, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 210.67 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that chlorinated compounds often possess enhanced antibacterial properties due to their ability to disrupt microbial cell membranes.

Anticancer Activity

Preliminary findings suggest that this compound may have potential anticancer effects. A study highlighted that para-chloro-substituted compounds displayed lower toxicity to non-cancerous cells while effectively inhibiting tumor growth in vitro. The mechanism behind this activity appears to involve the activation of apoptotic pathways, leading to programmed cell death in cancer cells .

Case Study: In Vitro Testing

In a controlled laboratory setting, this compound was subjected to various assays to evaluate its biological activity:

- Cell Viability Assays : The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

- Mechanism of Action : Further investigations revealed that the compound may induce apoptosis through the activation of caspases, which are critical for the execution phase of cell death.

Table 2: In Vitro Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 25 |

| Lung Cancer | 30 |

| Non-Cancerous Cells | >100 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The chloro group enhances the compound's lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins involved in signaling pathways related to cell proliferation and apoptosis.

Potential Targets

- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Receptors : Interaction with specific receptors could modulate signaling pathways associated with inflammation and cancer progression.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1-(2-methylphenyl)-1-oxobutane, and how can reaction conditions be optimized for yield improvement?

Answer: The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A validated method involves reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride in dichloromethane under basic conditions (NaOH) at 273 K, using benzyltriethylammonium chloride as a phase-transfer catalyst. Key optimization strategies include:

- Temperature control : Maintain 273 K during reagent addition to suppress side reactions.

- Catalyst use : Benzyltriethylammonium chloride enhances interfacial reactivity.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to substrate improves conversion.

- Purification : Methanol washing and vacuum drying yield 78% purity .

For analogs (e.g., fluorophenyl derivatives), electron-withdrawing substituents on the aryl ring can alter reactivity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, π-π stacking (3.623 Å) stabilizes the crystal lattice .

- NMR/IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and substituent positions.

- Single-crystal diffraction : Monoclinic space group C2/c with unit cell parameters a = 21.7342 Å, b = 7.6313 Å, c = 16.4649 Å, and β = 91.531° .

Table 1. Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | C2/c | |

| Unit cell volume | 2729.9 ų | |

| R-factor | 0.043 |

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) be resolved?

Answer:

- Software cross-validation : Refine structures using SHELXL and validate with PLATON .

- Thermal parameter analysis : Model anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

- Hydrogen placement : Use riding models (C–H = 0.95–0.98 Å) with constrained isotropic displacement .

- Data-to-parameter ratio : Ensure >10:1 (e.g., 2580 reflections vs. 181 parameters) for reliability .

Q. What computational methods validate the electronic environment and reaction pathways?

Answer:

Q. How do substituents (e.g., methyl, chloro) influence reactivity in pharmacological intermediate synthesis?

Answer:

- Electron-donating groups (e.g., methyl) : Increase aryl ring electron density, slowing electrophilic substitution.

- Electron-withdrawing groups (e.g., chloro) : Enhance carbonyl electrophilicity, accelerating nucleophilic attacks.

- Case study : Fluorophenyl analogs show altered metabolic stability due to fluorine’s electronegativity .

Q. What strategies ensure purity in derivative synthesis for pharmacological applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.